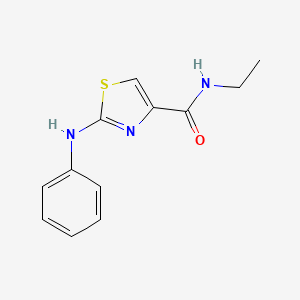

N-ethyl-2-(phenylamino)thiazole-4-carboxamide

Description

N-ethyl-2-(phenylamino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by:

- Thiazole core: A five-membered heterocyclic ring containing sulfur and nitrogen.

- Substituents: N-ethyl group: Attached to the carboxamide nitrogen at position 2. Phenylamino group: Positioned at the 2nd carbon of the thiazole ring.

This compound shares structural motifs with kinase inhibitors and anticancer agents (e.g., ).

Properties

IUPAC Name |

2-anilino-N-ethyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-2-13-11(16)10-8-17-12(15-10)14-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKHZBBKVNCUFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC(=N1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(phenylamino)thiazole-4-carboxamide typically involves the reaction of ethylamine with 2-aminothiazole-4-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(phenylamino)thiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under reflux conditions.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Synthesis of N-ethyl-2-(phenylamino)thiazole-4-carboxamide

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been developed, emphasizing the importance of optimizing conditions to enhance yield and purity. The general strategy includes:

- Formation of the Thiazole Ring : This may involve cyclization reactions using thiocarbamide derivatives.

- Acylation and Amination : The introduction of the ethyl and phenylamino groups can be achieved through acylation methods followed by amination reactions.

A detailed synthetic pathway is often documented in patent literature, showcasing the reaction conditions, reagents used, and purification techniques employed to obtain the final product .

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Thiazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines, with some derivatives showing therapeutic windows significantly higher than conventional chemotherapeutics. Specific studies highlight the ability of related thiazole compounds to induce apoptosis in cancer cells .

Anticoagulant Activity

This compound has been identified as a potential factor Xa (FXa) inhibitor, which positions it as a candidate for anticoagulant therapies. The compound's mechanism involves the inhibition of thrombin generation, making it relevant for conditions requiring anticoagulation .

Therapeutic Applications

Given its diverse biological activities, this compound can be explored for various therapeutic applications:

Cardiovascular Diseases

Due to its anticoagulant properties, this compound could be developed into medications aimed at preventing thromboembolic events in patients with cardiovascular diseases.

Infectious Diseases

The antimicrobial efficacy suggests potential use in treating infections caused by resistant bacterial strains, providing an alternative to existing antibiotics.

Cancer Treatment

The anticancer activity opens avenues for developing new chemotherapeutic agents that target specific cancer types while minimizing side effects associated with traditional therapies.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of N-ethyl-2-(phenylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it may interact with DNA or proteins, leading to its anticancer properties .

Comparison with Similar Compounds

Structural Analogues in Thiazole Carboxamide Family

Key structural analogs and their properties are summarized below:

Key Observations:

Synthetic Efficiency: The target compound’s yield (43%) is lower than analogs like Compound 4a (98.7%), suggesting greater synthetic complexity (e.g., sealed-tube ammonolysis in vs. EDCI/HOBt-mediated coupling in ). Compound 9 () achieves 90% yield via thioxo-group incorporation, highlighting the role of electron-withdrawing groups in stabilizing intermediates.

Structural Impact on Physicochemical Properties: The 4,5-dihydrothiazole in Compound 4a () introduces ring saturation, likely enhancing conformational rigidity compared to the fully aromatic thiazole in the target compound.

Functional Group Variations :

- Carbetamide () replaces the thiazole ring with a propanamide chain, reducing aromaticity and altering metabolic pathways (e.g., esterase susceptibility).

- Trimethoxyphenyl groups () may enhance DNA intercalation, a common anticancer mechanism.

Key Insights:

- Anticancer Activity : Analogs like Compound 4a () show efficacy against cancer cells, likely due to trimethoxyphenyl groups interfering with microtubule dynamics.

- Metabolic Stability : The N-ethyl group in the target compound may reduce oxidative metabolism compared to methyl groups, as seen in ’s DACA analog.

Pharmacokinetic and Toxicological Considerations

- Metabolism: Thiazole rings are generally resistant to CYP450 oxidation, but the phenylamino group may undergo N-dealkylation (inferred from ).

- Toxicity : Hepatotoxicity data for analogs in (Table 4) suggest carboxamides require monitoring for liver enzyme elevation.

Biological Activity

N-ethyl-2-(phenylamino)thiazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's biological activity, including its anticancer properties, antibacterial effects, and mechanisms of action based on diverse research findings.

Anticancer Activity

This compound has demonstrated significant anticancer properties across various studies. The structure-activity relationship (SAR) indicates that modifications to the thiazole moiety can enhance its efficacy against different cancer cell lines.

In Vitro Studies

- Cell Line Testing : The compound was evaluated against several cancer cell lines, including:

- Mechanisms of Action : Research suggests that this compound induces apoptosis by:

Case Studies

A notable case study involved the administration of the compound in xenograft models. Treatment with this compound resulted in a marked reduction in tumor growth compared to control groups, highlighting its potential for therapeutic use in oncology .

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits antibacterial activity against various pathogens.

- Pathogen Testing : The compound was tested against strains such as:

- Mechanisms of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth and replication .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target Cell Line/Pathogen | IC50/MIC Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | K562 (CML), A2780 (ovarian cancer) | 0.78 µM | Apoptosis via caspase activation, G0/G1 arrest |

| Antibacterial | Mycobacterium tuberculosis | SI = 26 | Disruption of cell wall synthesis |

| Staphylococcus aureus | MIC comparable to standard antibiotics | Metabolic pathway interference |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-ethyl-2-(phenylamino)thiazole-4-carboxamide derivatives?

- Methodology : Common approaches involve coupling thiazole-4-carboxylic acid derivatives with amines or anilines via carbodiimide-mediated amidation (e.g., EDCI/HOBt). For example, ethyl 2-aminothiazole-4-carboxylate can react with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form intermediates, followed by deprotection or functionalization (method F in ).

- Key Steps : Hydrolysis of esters (e.g., method G in ), followed by coupling with amines (method A). Reaction conditions (pH, temperature) and solvent selection (acetonitrile, DMF) are critical for yield optimization.

- Characterization : Use NMR, NMR, and ESI-MS for structural confirmation; HPLC for purity assessment (≥98% purity in ) .

Q. How are thiazole carboxamides structurally characterized?

- Techniques :

- NMR : NMR identifies substituent environments (e.g., δ 11.43 ppm for NH in ). NMR confirms carbonyl and aromatic carbons.

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., m/z 567.2 for compound 108 in ).

- HPLC : Quantifies purity (e.g., 99% for compound 31 in ).

Advanced Research Questions

Q. How can low yields in multi-step syntheses of thiazole carboxamides be mitigated?

- Case Study : Compound 69 ( ) showed a 6% yield due to steric hindrance during amidation.

- Solutions :

- Catalyst Optimization : Use Cu(I)/proline systems for azide-alkyne cycloaddition ( ).

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Protection Strategies : tert-Butoxycarbonyl (Boc) groups improve stability (e.g., compound 68 in ).

Q. How should researchers resolve contradictory biological activity data for thiazole derivatives?

- Example : Thiazole-4-carboxamides exhibit variable antimicrobial activity depending on substituents ( ).

- Approach :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., trifluoromethyl vs. methoxy groups) and assess minimal inhibitory concentrations (MICs).

- Assay Standardization : Use consistent cell lines (e.g., E. coli ATCC 25922) and controls to minimize variability.

- Meta-Analysis : Cross-reference with databases (e.g., PubChem BioAssay) to validate trends .

Q. What strategies optimize reaction conditions for challenging cyclization steps?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.